molecular formula C18H21NO2 B1454203 6-Methyl-2-(4-pentyloxybenzoyl)pyridine CAS No. 1187170-50-8

6-Methyl-2-(4-pentyloxybenzoyl)pyridine

Cat. No. B1454203
CAS RN: 1187170-50-8
M. Wt: 283.4 g/mol
InChI Key: IPCSPPGAUNMOFF-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-pentyloxybenzoyl)pyridine is a compound that belongs to the class of pyridine derivatives. It has been found to have potential applications in scientific research due to its unique properties.

Scientific Research Applications

Organic Synthesis

6-Methyl-2-(4-pentyloxybenzoyl)pyridine: is utilized in organic synthesis as a building block for creating complex molecules. Its pyridine core is a versatile scaffold that can undergo various chemical reactions, making it valuable for constructing pharmacologically active compounds .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of drug candidates. Its structural motif is found in many pharmaceuticals, and modifications to its pyridine ring can lead to new compounds with potential therapeutic effects .

Material Science

This chemical finds applications in material science, particularly in the development of organic semiconductors and liquid crystals. Its molecular structure allows for the formation of ordered phases, which are essential for electronic and optoelectronic materials .

Agricultural Chemistry

In the field of agricultural chemistry, 6-Methyl-2-(4-pentyloxybenzoyl)pyridine is explored for its potential use in the synthesis of pesticides and herbicides. Its ability to interact with various biological targets can be harnessed to control pests and weeds .

Analytical Chemistry

As an analytical reagent, this compound can be used to develop new methods for the detection and quantification of analytes. Its chemical properties allow it to form complexes with metals and other substances, which can be useful in chromatography and spectroscopy .

Environmental Science

In environmental science, derivatives of 6-Methyl-2-(4-pentyloxybenzoyl)pyridine may be studied for their impact on ecosystems. Understanding its degradation products and interaction with environmental factors is crucial for assessing its safety and ecological effects .

Bioactive Compound Development

The pyridine derivative is investigated for its bioactivity. It can be incorporated into compounds that exhibit antibacterial, antifungal, or insecticidal activities, contributing to the development of new bioactive materials .

Chemosensor Design

Finally, this compound’s structural features make it suitable for the design of chemosensors. These sensors can detect the presence of specific ions or molecules, which is important in various fields, including environmental monitoring and diagnostics .

properties

IUPAC Name

(6-methylpyridin-2-yl)-(4-pentoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-4-5-13-21-16-11-9-15(10-12-16)18(20)17-8-6-7-14(2)19-17/h6-12H,3-5,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSPPGAUNMOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801218666
Record name (6-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(4-pentyloxybenzoyl)pyridine

CAS RN

1187170-50-8
Record name (6-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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